(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine
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Overview
Description
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that belongs to the class of amines and has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The exact mechanism of action of (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis or programmed cell death in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine in lab experiments is its potent anti-cancer activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine. One potential area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of infectious diseases such as tuberculosis. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of (3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 3-nitrobenzyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography.
Scientific Research Applications
(3-chloro-4-fluorophenyl)(3-nitrobenzyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells such as breast, lung, and prostate cancer cells. The compound has also been studied for its potential as a therapeutic agent for the treatment of infectious diseases such as tuberculosis.
properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-12-7-10(4-5-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXPBWHSMZXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462402 |
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